methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the triazole ring, a 4-ethylphenylmethyl substituent at the 1-position, and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 4-ethylbenzyl bromide, is reacted with sodium azide to form 4-ethylbenzyl azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole is then esterified with methanol and a suitable acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Amides, thioesters, and other substituted derivatives.
Scientific Research Applications
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(4-methylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Ethyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate: Similar structure but without the methyl group at the 5-position of the triazole ring.
Uniqueness
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenylmethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. The methyl ester group provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 1-[(4-ethylphenyl)methyl]-5-methyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-11-5-7-12(8-6-11)9-17-10(2)13(15-16-17)14(18)19-3/h5-8H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJLUDBRPIKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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